2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the benzyl and phenoxy groups. The final step involves the formation of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-BENZYL-5-[(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
Uniqueness
What sets 2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C27H27N3O4S/c1-19-9-7-8-12-23(19)34-17-26-28-29-27(30(26)16-20-10-5-4-6-11-20)35-18-22(31)21-13-14-24(32-2)25(15-21)33-3/h4-15H,16-18H2,1-3H3 |
InChI Key |
BVTMYIYEIGPIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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